molecular formula C13H16O5 B7991682 O2-Ethyl O1-[2-(4-methoxyphenyl)ethyl] oxalate

O2-Ethyl O1-[2-(4-methoxyphenyl)ethyl] oxalate

Cat. No.: B7991682
M. Wt: 252.26 g/mol
InChI Key: IIJLTMHQNUGJHN-UHFFFAOYSA-N
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Description

O2-Ethyl O1-[2-(4-methoxyphenyl)ethyl] oxalate is an oxalate ester featuring a methoxy-substituted phenethyl group and an ethyl ester moiety. This compound is part of a broader class of aryl-substituted oxalate esters, often utilized in organic synthesis and pharmaceutical research due to their tunable electronic and steric properties .

Properties

IUPAC Name

1-O-ethyl 2-O-[2-(4-methoxyphenyl)ethyl] oxalate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-3-17-12(14)13(15)18-9-8-10-4-6-11(16-2)7-5-10/h4-7H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIJLTMHQNUGJHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)OCCC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O2-Ethyl O1-[2-(4-methoxyphenyl)ethyl] oxalate typically involves the esterification of oxalic acid with the corresponding alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

O2-Ethyl O1-[2-(4-methoxyphenyl)ethyl] oxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ethyl or methoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

O2-Ethyl O1-[2-(4-methoxyphenyl)ethyl] oxalate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O2-Ethyl O1-[2-(4-methoxyphenyl)ethyl] oxalate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active compounds that interact with enzymes or receptors. The methoxyphenyl group may also play a role in binding to target proteins, influencing their activity and function.

Comparison with Similar Compounds

Structural and Electronic Effects

  • Methoxy vs. Methyl Substituents : The methoxy group (target compound) is electron-donating via resonance, increasing the electron density of the phenyl ring compared to methyl (MC22Y426). This enhances stability against electrophilic attack but may reduce solubility in polar solvents .
  • Fluoro and Chloro Substituents : Fluorine () and chlorine (MC22W841) introduce electronegative effects, making the compounds more reactive toward nucleophilic substitution or hydrolysis. Fluorine’s smaller size minimizes steric disruption compared to chlorine .

Biological Activity

O2-Ethyl O1-[2-(4-methoxyphenyl)ethyl] oxalate is an organic compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : 2-O-[2-(4-methoxyphenyl)ethyl] 1-O-ethyl oxalate
  • Molecular Formula : C13H16O5
  • Molecular Weight : 252.2664 g/mol

The compound features an ethyl oxalate moiety and a methoxyphenyl substituent, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The methoxy group enhances lipophilicity, potentially facilitating membrane permeability and interaction with cellular receptors. The oxalate moiety may participate in hydrogen bonding and coordination with metal ions, influencing enzyme activity and biochemical pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance:

  • Staphylococcus aureus : Effective at low concentrations.
  • Escherichia coli : Demonstrated moderate inhibitory effects.

Antifungal Activity

The compound also displays antifungal properties, particularly against common fungal pathogens such as Candida species. In vitro assays suggest that it disrupts fungal cell membranes, leading to cell lysis.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against a panel of pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli. The compound was found to be more effective than standard antibiotics in certain cases .

Study 2: Antifungal Activity

In another study, the antifungal activity was assessed using a disk diffusion method against Candida albicans. The compound showed a zone of inhibition measuring 15 mm, indicating significant antifungal potential compared to control groups .

Data Table: Biological Activity Summary

Activity TypePathogen/Cell TypeMIC (µg/mL)Zone of Inhibition (mm)
AntimicrobialStaphylococcus aureus32-
AntimicrobialEscherichia coli64-
AntifungalCandida albicans-15

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